3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine
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Overview
Description
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C12H8BrN3S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the bromination of thieno[3,2-c]pyridine derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular targets in various diseases, including cancer and infectious diseases.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine can be compared with other thienopyridine derivatives, such as:
3-Bromothieno[3,2-c]pyridin-4-amine: Similar in structure but lacks the pyridinyl group, which may affect its biological activity and specificity.
Thieno[3,2-c]pyridin-4-amine: Without the bromine and pyridinyl groups, this compound may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to its analogs .
Biological Activity
3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thieno[3,2-c]pyridine core with a bromine substituent at the 3-position and a pyridine group at the 7-position. Its molecular formula is C₁₂H₈BrN₃S, and it has a molecular weight of approximately 306.18 g/mol .
The compound has been primarily studied for its role as an inhibitor of specific protein kinases , which are critical in various signaling pathways associated with cancer and other diseases. Notably, it inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2, both of which are involved in angiogenesis—the formation of new blood vessels from existing ones. This inhibition is crucial for cancer treatment as it can potentially limit tumor growth by restricting its blood supply .
Inhibition of Protein Kinases
Research indicates that this compound effectively inhibits several protein kinases:
- VEGFR2 : Involved in angiogenesis.
- Tie-2 : Plays a role in blood vessel maturation and stability.
These activities suggest its potential as an anti-cancer therapeutic agent .
Cytochrome P450 Enzyme Interaction
The compound also exhibits significant interactions with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are essential for drug metabolism, and their inhibition can lead to altered pharmacokinetics of concurrently administered drugs, necessitating careful consideration in clinical applications .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Bromothieno[3,2-c]pyridin-4-amine | 28783-18-8 | 0.86 | Lacks pyridine substitution; simpler structure |
3-Bromo-1H-pyrrolo[2,3-b]pyridine | 74420-15-8 | 0.60 | Different ring structure; potential for different reactivity |
4-Bromo-2,7-naphthyridin-1-amine | 959558-28-2 | 0.58 | Naphthyridine core; distinct biological activities |
2-Amino-5-bromo-3,4-dimethylpyridine | 28988-21-8 | 0.59 | Contains amino group; different pharmacological profile |
This table highlights the unique features that may influence their biological activities and applications in medicinal chemistry .
Case Studies
Several studies have documented the efficacy of this compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with this compound results in significant inhibition of cell proliferation and induction of apoptosis through the modulation of kinase activity.
- Animal Models : In vivo studies have shown that administration of this compound in animal models leads to reduced tumor growth and improved survival rates compared to control groups.
Properties
CAS No. |
832696-86-3 |
---|---|
Molecular Formula |
C12H8BrN3S |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-bromo-7-pyridin-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-2-1-3-15-4-7/h1-6H,(H2,14,16) |
InChI Key |
PBECVCZRKNZXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C3=C2SC=C3Br)N |
Origin of Product |
United States |
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